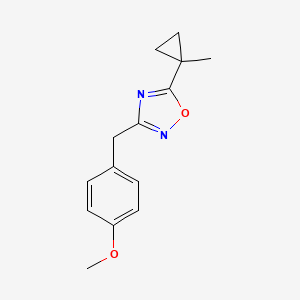![molecular formula C20H24N2O2S B3807142 1-[(5-methyl-2-thienyl)carbonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3807142.png)
1-[(5-methyl-2-thienyl)carbonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
Descripción general
Descripción
The compound “1-[(5-methyl-2-thienyl)carbonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The molecule also contains a carbonyl group (C=O), which is a key functional group in organic chemistry, and an amide group (CONH2), which is commonly found in proteins and other important biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, carbonyl group, and amide group would all contribute to the overall structure. The piperidine ring is likely to adopt a chair conformation, which is the most stable conformation for six-membered rings. The carbonyl group is polar, which could result in the molecule having a dipole moment .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn are influenced by the molecular structure .Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical drug, its mechanism of action could involve interacting with biological receptors or enzymes. The piperidine ring is a common feature in many drugs and can interact with a variety of biological targets .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-methylthiophene-2-carbonyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-15-7-8-18(25-15)20(24)22-13-10-17(11-14-22)19(23)21-12-9-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIPEEFMJAYUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyphenyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3807061.png)
![1-cyclopropyl-4-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3807063.png)
![3-(2-chlorophenyl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B3807069.png)

![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3807075.png)
![ethyl 3-(2-methoxyethyl)-1-[4-(5-pyrimidinylethynyl)benzyl]-3-piperidinecarboxylate](/img/structure/B3807077.png)
![2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3807090.png)
![2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3807097.png)
![2-{[(3-propyl-5-isoxazolyl)methyl]amino}nicotinonitrile](/img/structure/B3807098.png)
![3-[(4-fluorobenzyl)thio]-N-methyl-N-(1-pyridin-3-ylethyl)propanamide](/img/structure/B3807106.png)

![N-cyclopentyl-N'-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3807116.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B3807119.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B3807134.png)
